N-Desmethylhydroxyterbinafine arises from the sequential biotransformation of the antifungal drug terbinafine, a tertiary amine. The initial metabolic step involves cytochrome P450 (CYP)-mediated N-dealkylation, targeting the methyl group attached to the central nitrogen atom. This process generates desmethylterbinafine (N-Desmethylterbinafine), the primary metabolite detected in plasma at concentrations exceeding the parent drug during chronic dosing [1] [10]. Subsequent hydroxylation of the alkyl side chain of desmethylterbinafine yields N-Desmethylhydroxyterbinafine. The N-dealkylation mechanism proceeds via a two-electron oxidation, forming a carbinolamine intermediate that spontaneously decomposes into the secondary amine (desmethylterbinafine) and formaldehyde [4] [6]. This pathway dominates terbinafine's metabolic clearance, accounting for over 40% of total metabolites observed in human liver microsomes [4].
The formation of N-Desmethylhydroxyterbinafine is catalyzed predominantly by hepatic CYP3A4 and CYP2C19 isozymes, acting sequentially:
Table 1: Kinetic Parameters of CYP Isozymes in Terbinafine N-Demethylation and Hydroxylation Pathways
CYP Isozyme | Reaction | K~m~ (µM) | V~max~ (pmol/min/pmol P450) | V~max~/K~m~ (µL/min/pmol P450) |
---|---|---|---|---|
CYP2C9 | N-Demethylation | 4.7 ± 0.8 | 88.1 ± 6.2 | 18.7 ± 3.5 |
CYP2C19 | N-Demethylation | 7.2 ± 1.1 | 88.6 ± 7.1 | 12.3 ± 2.1 |
CYP3A4 | N-Demethylation | 15.3 ± 2.4 | 130.0 ± 12.0 | 8.5 ± 1.5 |
CYP3A4 | Hydroxylation of Desmethylterbinafine | 8.9 ± 1.7 | 42.3 ± 3.8 | 4.8 ± 1.0 |
CYP2C19 | Hydroxylation of Desmethylterbinafine | 11.5 ± 2.2 | 36.8 ± 3.5 | 3.2 ± 0.7 |
Data compiled from recombinant enzyme studies [4] [9].
The metabolic fate of desmethylterbinafine involves critical branching points:
Significant interspecies differences exist in the efficiency of converting terbinafine to N-Desmethylhydroxyterbinafine:
Table 2: Interspecies Variability in Desmethylterbinafine Hydroxylation (Forming N-Desmethylhydroxyterbinafine)
Enzyme Source | K~m~ (µM) | V~max~ (pmol/min/mg protein) | V~max~/K~m~ (µL/min/mg protein) | Relative Efficiency (vs. Human HLM) |
---|---|---|---|---|
Human Liver Microsomes (HLM) | 15.2 ± 2.8 | 342 ± 28 | 22.5 ± 4.7 | 1.00 (Ref) |
Rat Liver Microsomes (RLM) | 42.7 ± 6.5 | 410 ± 35 | 9.6 ± 1.9 | 0.43 |
Human Recombinant CYP3A4 | 8.9 ± 1.7 | 42.3 ± 3.8* | 4.8 ± 1.0* | 0.21* |
Human Recombinant CYP2C19 | 11.5 ± 2.2 | 36.8 ± 3.5* | 3.2 ± 0.7* | 0.14* |
Data derived from [6] [9]. *Note: Recombinant enzyme V~max~ and V~max~/K~m~ values are per pmol P450; values normalized per mg microsomal protein for comparison require specific P450 content assumptions. Relative efficiency compares V~max~/K~m~ normalized per mg protein.
The metabolic generation of N-Desmethylhydroxyterbinafine exemplifies complex CYP-mediated biotransformation. Its formation results from the dominant initial N-demethylation pathway of terbinafine, followed by hydroxylation primarily catalyzed by CYP3A4 and CYP2C19. Competition with the N-denaphthylation pathway (bioactivating to TBF-A) underscores the metabolic balance between detoxification and potential toxification. Significant species differences in catalytic efficiency necessitate careful interpretation of preclinical data.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1